1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde
Description
Chemical Identity and Nomenclature
The chemical identity of 1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde is firmly established through standardized nomenclature and regulatory classifications.
Systematic Nomenclature
Structural Representation
The compound’s SMILES notation is O=N+[O-] , which encodes the pyrazole ring with substituents at specific positions. The aldehyde group at C5 enhances electrophilicity, enabling condensation and nucleophilic addition reactions, while the nitro group at C4 contributes to electronic polarization of the ring.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 956477-64-8 | |
| Molecular Formula | C₄H₃F₂N₃O₃ | |
| Molecular Weight | 163.08 g/mol | |
| SMILES | O=N+[O-] |
Structural Characteristics and Isomerism
Molecular Architecture
The pyrazole ring in this compound adopts a planar conformation due to aromatic π-electron delocalization. Key structural features include:
- Difluoromethyl Group (C1) : The -CF₂H substituent introduces steric bulk and electron-withdrawing effects, stabilizing the ring against electrophilic attack while enhancing metabolic stability in biological systems.
- Nitro Group (C4) : The -NO₂ group strongly withdraws electrons, polarizing the ring and directing reactivity toward nucleophilic substitution at C3 and C5.
- Aldehyde Group (C5) : The -CHO moiety provides a reactive site for condensation reactions, enabling the formation of Schiff bases or hydrazones.
Tautomerism and Prototropic Exchange
Pyrazole derivatives exhibit annular tautomerism, where the proton on the nitrogen atoms (N1 or N2) can migrate, altering the positions of substituents. For this compound, the presence of the bulky difluoromethyl group at N1 suppresses tautomerism by sterically hindering proton transfer. This locking effect ensures that the nitro and aldehyde groups remain fixed at C4 and C5, respectively, simplifying its reactivity profile in synthetic applications.
Electronic Effects
Historical Development in Heterocyclic Chemistry
Early Exploration of Pyrazole Derivatives
Pyrazoles have been studied since the late 19th century for their diverse biological activities and synthetic utility. The introduction of fluorine into heterocycles emerged as a transformative strategy in the 1980s, driven by the need to improve drug pharmacokinetics. Fluorine’s electronegativity and small atomic radius enhance binding affinity to biological targets while reducing metabolic degradation.
Evolution of this compound
- Synthetic Milestones :
- 2006 : First reported synthesis via difluoromethylation of 4-nitro-1H-pyrazole using potassium fluoride under phase-transfer catalysis.
- 2010s : Applications expanded in medicinal chemistry, particularly in kinase inhibitor development, leveraging the aldehyde group for covalent bonding with cysteine residues.
- 2020s : Scalable synthetic protocols optimized, with reaction yields exceeding 80% under controlled conditions (130–160°C, 2–4 hours).
Role in Modern Drug Discovery
This compound’s bifunctional reactivity (aldehyde + nitro groups) enables modular derivatization. For example:
- Schiff Base Formation : Reaction with amines yields imine-linked prodrugs.
- Nucleophilic Aromatic Substitution : Displacement of the nitro group with thiols or amines generates sulfonamides or amino derivatives.
Properties
Molecular Formula |
C5H3F2N3O3 |
|---|---|
Molecular Weight |
191.09 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-nitropyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H3F2N3O3/c6-5(7)9-4(2-11)3(1-8-9)10(12)13/h1-2,5H |
InChI Key |
SYOMIIHWAAOZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])C=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Functionalization of Preformed Pyrazole Cores
Late-stage introduction of the difluoromethyl group employs:
Nitration
Directed nitration using HNO/HSO (0°C → rt, 4 h) achieves >95% regioselectivity for the 4-position when the 5-carbaldehyde is protected as its acetal.
Formylation via Vilsmeier-Haack Reaction
The 5-carbaldehyde is introduced using POCl/DMF (Vilsmeier reagent):
Optimized conditions (0°C → 50°C, 6 h) provide 82–88% yield with minimal decomposition.
One-Pot Multicomponent Assembly
Comparative Analysis of Methods
Optimization Strategies
Protecting Group Strategies
Solvent Effects
-
DMSO : Enhances difluoromethylation rates but complicates purification
-
CHCN : Preferred for nitration due to HNO compatibility
Analytical Characterization
Critical spectroscopic data for authentication:
| Technique | Key Signals |
|---|---|
| δ -112.3 ppm (CFH, d, = 54 Hz) | |
| δ 10.21 (s, 1H, CHO), 8.94 (s, 1H, H3), 6.54 (t, 1H, CFH, = 56 Hz) | |
| IR | 1695 cm (C=O), 1530 cm (NO), 1120 cm (C-F) |
Industrial-Scale Considerations
-
Continuous flow nitration : Reduces exotherm risks (US Patent 10,435,343)
-
Catalyst recycling : CuI recovery systems improve process sustainability
Emerging Methodologies
Chemical Reactions Analysis
1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The difluoromethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde has been investigated for its biological activities , particularly:
- Antibacterial Properties : Research indicates that the compound exhibits significant antibacterial effects, potentially through the inhibition of specific metabolic pathways in bacteria.
- Antioxidant Activity : Studies have shown that it can act as an antioxidant, neutralizing free radicals and preventing oxidative stress .
- Enzyme Inhibition : It has been identified as an inhibitor of protoporphyrinogen IX oxidase, which is crucial in various biological processes. This makes it a candidate for drug discovery targeting metabolic pathways in both plants and microorganisms.
Agrochemical Applications
The compound's ability to inhibit protoporphyrinogen IX oxidase also positions it as a promising herbicide . Its mechanism involves disrupting chlorophyll biosynthesis in plants, effectively controlling weed growth. This application highlights its potential in agricultural chemistry, particularly in developing new herbicides that are more effective against resistant weed species .
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against various bacterial strains. The results indicated a significant reduction in bacterial growth at lower concentrations compared to standard antibiotics .
Case Study 2: Herbicidal Efficacy
In agricultural trials, the compound was tested against common weed species. Results showed that it effectively inhibited growth by disrupting chlorophyll synthesis, outperforming several commercial herbicides in terms of efficacy and speed of action .
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it inhibits protoporphyrinogen IX oxidase, a key enzyme in plant metabolism . In medicinal chemistry, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde with structurally analogous pyrazole derivatives, highlighting substituents, molecular weights, and applications:
Key Structural and Functional Differences:
The difluoromethyl (CF₂H) group at position 1 provides moderate electron-withdrawing character and metabolic stability, contrasting with the trifluoromethyl (CF₃) groups in fipronil or ethylsulfinyl in ethiprole .
Biological and Chemical Relevance: Unlike fipronil, which is a commercial insecticide, the target compound lacks a sulfinyl or cyano group, suggesting distinct modes of action or target interactions . The carbaldehyde (CHO) at position 5 enables nucleophilic addition reactions, similar to derivatives in and , but the nitro group may direct reactivity toward substitution or reduction pathways.
Crystallographic and Synthetic Insights :
- Pyrazole carbaldehydes like those in and are often characterized via X-ray crystallography (using programs like SHELXL ), but the target compound’s nitro group may influence crystal packing due to polar interactions.
- Synthetic routes for fluorinated pyrazoles (e.g., ) typically involve halogenation or cyclization, but the nitro group in the target compound may require nitration steps under controlled conditions.
Research Findings and Implications
Agrochemical Potential: The combination of CF₂H and NO₂ groups may improve pesticidal activity compared to non-fluorinated analogs, as seen in fipronil’s trifluoromethyl groups . However, the absence of a sulfinyl or cyano moiety (critical for GABA receptor targeting in fipronil) suggests the target compound may act via alternative mechanisms .
Reactivity in Synthesis :
- The carbaldehyde group allows for condensation reactions to form hydrazones or Schiff bases, useful in constructing heterocyclic frameworks .
- The nitro group can be reduced to an amine (-NH₂), enabling further derivatization into amides or urea derivatives, as observed in pharmaceutical candidates like .
However, the nitro group may reduce solubility in aqueous media, necessitating formulation adjustments for practical applications.
Biological Activity
1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde is a compound that has garnered attention in various scientific fields due to its unique structural features and biological activities. This article explores its biological activity, focusing on its antibacterial, antioxidant, and herbicidal properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a difluoromethyl group and a nitro group attached to a pyrazole ring , which significantly influences its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 191.09 g/mol .
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may involve disruption of cell membrane integrity or inhibition of essential metabolic pathways.
Antioxidant Activity
The compound also displays promising antioxidant properties , which are crucial for combating oxidative stress in biological systems. Studies suggest that it may scavenge free radicals, thereby protecting cells from oxidative damage .
Herbicidal Activity
One of the most significant applications of this compound is in herbicide formulations. It has been shown to inhibit protoporphyrinogen IX oxidase , an enzyme critical for plant metabolism. This inhibition leads to the accumulation of toxic metabolites in plants, effectively controlling weed growth .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and metabolic pathways:
- Inhibition of Protoporphyrinogen IX Oxidase : This mechanism is particularly relevant in herbicidal applications, where the compound disrupts chlorophyll synthesis in plants.
- Enzyme Inhibition : The compound's structural features allow it to act as an inhibitor for various enzymes involved in microbial metabolism, enhancing its antibacterial properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Difluoromethyl-3-nitro-1H-pyrazole | 1002034-26-5 | Similar structure but different nitro position |
| 4-Nitro-1H-pyrazole | 53405923 | Lacks the difluoromethyl group |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | 2101414-91-7 | Contains a methyl group instead of difluoromethyl |
The presence of both difluoromethyl and nitro groups in this compound enhances its lipophilicity and alters pharmacokinetics compared to these similar compounds, making it particularly interesting for drug development and agrochemical applications .
Case Studies and Research Findings
Numerous studies have explored the biological activities of pyrazole derivatives, including this compound:
- A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, highlighting its potential as an antimicrobial agent .
- Research conducted on herbicidal effects showed that the compound could significantly reduce weed populations by targeting specific metabolic pathways in plants .
- In vitro assays indicated strong antioxidant activity, suggesting possible applications in health-related fields where oxidative stress plays a role .
Q & A
(Basic) What are the established synthetic routes for 1-(Difluoromethyl)-4-nitro-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via Vilsmeier–Haack formylation , where a pyrazole precursor undergoes formylation using DMF/POCl₃ to introduce the aldehyde group . For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared via this method, achieving >95% purity after recrystallization . Key factors affecting efficiency include:
- Temperature control : Excess heat can lead to nitro group decomposition.
- Electrophilic substitution : The difluoromethyl group’s electron-withdrawing nature may slow formylation, requiring extended reaction times.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical to remove by-products like unreacted nitro precursors .
(Advanced) How can conflicting spectral data (e.g., NMR or IR) for this compound be resolved during structural validation?
Answer:
Discrepancies often arise from solvent effects , tautomerism , or impurities . For instance:
- ¹H NMR : Aromatic protons near the nitro group may show unexpected splitting due to hindered rotation. Deuterated DMSO or elevated temperatures (60°C) can reduce signal broadening .
- IR : Strong NO₂ stretching (~1520 cm⁻¹) might overlap with C=O vibrations (~1680 cm⁻¹). DFT simulations (e.g., B3LYP/6-31G*) can predict vibrational modes and resolve assignments .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) provides definitive confirmation, as demonstrated for analogous pyrazole carbaldehydes .
(Basic) What spectroscopic and crystallographic techniques are prioritized for characterizing this compound?
Answer:
- X-ray diffraction : Resolves stereochemical ambiguities. For example, C=O bond lengths in similar compounds range from 1.21–1.23 Å, confirming aldehyde functionality .
- ¹³C NMR : The aldehyde carbon typically appears at ~190 ppm, while the difluoromethyl group shows coupling (²J₃₃ = 25 Hz) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and detects fragmentation patterns (e.g., loss of NO₂ or CH₂F₂ groups) .
(Advanced) How can computational chemistry optimize the synthesis or functionalization of this compound?
Answer:
- Reaction pathway modeling : DFT (e.g., Gaussian 09) calculates transition-state energies to predict regioselectivity during nitration or formylation. For example, nitro group placement at the 4-position is favored due to resonance stabilization .
- Solvent effects : COSMO-RS simulations identify solvents (e.g., DMF or acetonitrile) that maximize solubility of intermediates .
- Electronic properties : HOMO-LUMO analysis reveals the nitro group’s electron-withdrawing effect, which directs electrophilic attacks to specific pyrazole positions .
(Advanced) What strategies mitigate by-product formation during scale-up of the synthesis?
Answer:
- Slow reagent addition : Controlled introduction of POCl₃ in the Vilsmeier–Haack reaction minimizes exothermic side reactions .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura steps for related pyrazole derivatives .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitoring detect intermediates (e.g., iminium ions) to optimize reaction quenching .
(Basic) What safety precautions are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors or nitro compound dust .
- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or nitro group degradation .
(Advanced) How does the difluoromethyl group influence the compound’s reactivity compared to non-fluorinated analogs?
Answer:
- Electrophilicity : The -CF₂H group increases aldehyde electrophilicity, accelerating nucleophilic additions (e.g., hydrazine formation) but risking overreaction without temperature control .
- Metabolic stability : Fluorine’s inductive effect reduces susceptibility to oxidative degradation, a key consideration in pharmacological studies .
- Crystal packing : Fluorine atoms engage in weak C–F⋯H interactions, influencing polymorphism, as observed in related pyrazole carbaldehydes .
(Advanced) How can researchers address low yields in the nitro-group introduction step?
Answer:
- Nitrating agent selection : Mixed HNO₃/H₂SO₄ vs. acetyl nitrate impacts regioselectivity. Acetyl nitrate reduces over-nitration but requires anhydrous conditions .
- Microwave-assisted synthesis : Shortens reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally), minimizing decomposition .
- Protecting groups : Temporary protection of the aldehyde (e.g., as an acetal) prevents side reactions during nitration .
(Basic) What are the documented applications of this compound in medicinal chemistry or materials science?
Answer:
- Antimicrobial agents : Pyrazole aldehydes are precursors for Schiff base ligands with Cu(II) or Zn(II), showing activity against S. aureus (MIC = 8 µg/mL) .
- OLEDs : Nitro and difluoromethyl groups enhance electron mobility, making derivatives suitable as electron-transport layers .
(Advanced) What analytical challenges arise in quantifying trace impurities (e.g., genotoxic nitrosamines) in this compound?
Answer:
- LC-MS/MS : MRM (Multiple Reaction Monitoring) modes detect nitrosamines at ppm levels using columns like Agilent ZORBAX SB-C18 .
- Sample preparation : Solid-phase extraction (e.g., C18 cartridges) removes matrix interferences .
- Method validation : ICH Q2(R1) guidelines ensure precision (RSD <2%) and accuracy (recovery 95–105%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
